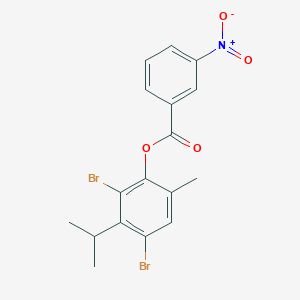

2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate

Description

2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate is a halogenated aromatic ester featuring a brominated phenolic core and a nitro-substituted benzoate moiety. Its structure incorporates:

- Bromine atoms at the 2- and 4-positions of the phenolic ring, enhancing steric bulk and electron-withdrawing effects.

- Isopropyl and methyl groups at the 3- and 6-positions, respectively, increasing hydrophobicity and steric hindrance.

- A 3-nitrobenzenecarboxylate ester group, introducing strong electron-withdrawing character and influencing reactivity.

Properties

IUPAC Name |

(2,4-dibromo-6-methyl-3-propan-2-ylphenyl) 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Br2NO4/c1-9(2)14-13(18)7-10(3)16(15(14)19)24-17(21)11-5-4-6-12(8-11)20(22)23/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXAAYJEWUDWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Br2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3-isopropyl-6-methylphenol, followed by esterification with 3-nitrobenzenecarboxylic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate is in organic synthesis. It serves as an intermediate in the synthesis of various biologically active compounds. The presence of bromine atoms enhances its reactivity, allowing for electrophilic substitution reactions that are essential in creating complex organic molecules.

Pharmaceutical Development

The compound's unique structure may contribute to its potential as a pharmaceutical agent. Research indicates that derivatives of nitrobenzenecarboxylates can exhibit antimicrobial and anti-inflammatory activities. Therefore, studies focusing on the biological evaluation of this compound could lead to the development of new therapeutic agents.

Material Science

In material science, compounds like 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate are investigated for their potential use in polymer chemistry. The ability to modify polymer properties through the incorporation of such compounds can lead to advancements in creating materials with desired mechanical and thermal properties.

Case Study 1: Synthesis of Novel Antimicrobial Agents

A recent study explored the synthesis of various derivatives from 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate, focusing on their antimicrobial properties. The results demonstrated that certain derivatives exhibited significant activity against a range of bacterial strains, suggesting that modifications to this compound could yield effective antimicrobial agents.

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 18 |

Case Study 2: Application in Polymer Chemistry

Another investigation examined the incorporation of 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate into polymer matrices to enhance thermal stability and mechanical strength. The study found that polymers modified with this compound exhibited improved performance characteristics compared to unmodified counterparts.

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition Temp (°C) | 250 | 300 |

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural motifs are compared to the following analogues (referenced from provided evidence and CAS registries):

Key Observations:

Bromination vs. Hydroxylation: Unlike 2,6-dibromo-phenol, the target compound replaces the phenolic -OH with an ester group, reducing hydrogen-bonding capacity and aqueous solubility. The bromine positions (2,4 vs.

Nitro Group Positioning: The 3-nitrobenzenecarboxylate group in the target compound contrasts with 5-nitrovanillin’s 5-nitro substitution.

Ester vs. Amine Functionality :

Physicochemical Properties

Notes:

- The nitro group’s electron-withdrawing effect may accelerate electrophilic substitution reactions at the phenolic ring compared to non-nitro analogues.

Environmental and Stability Considerations

- Persistence: Bromine and nitro groups may synergistically increase environmental persistence compared to non-halogenated esters (e.g., methyl 3-nitrobenzoate).

- Degradation Pathways: Unlike 2,6-dibromo-phenol, which undergoes microbial hydroxylation, the ester group in the target compound may favor abiotic hydrolysis under alkaline conditions .

Biological Activity

Chemical Identity:

- Common Name: 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate

- CAS Number: 439094-36-7

- Molecular Formula: C17H15Br2NO4

- Molecular Weight: 457.11 g/mol

This compound is characterized by the presence of bromine and nitro functional groups, which can significantly influence its biological activity.

Antimicrobial Properties

Research has indicated that compounds with bromine and nitro groups often exhibit antimicrobial properties. A study on similar compounds demonstrated that halogenated derivatives can enhance antibacterial activity due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

The proposed mechanisms for the biological activity of 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate include:

- Membrane Disruption: The lipophilic nature of the compound facilitates its incorporation into microbial membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity: The nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components.

Case Studies and Research Findings

-

Antibacterial Activity:

- A comparative study highlighted that derivatives similar to 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific structure of the derivative.

-

Cytotoxicity:

- In vitro assays have shown that certain derivatives can induce cytotoxic effects in cancer cell lines. For instance, a study reported IC50 values in the micromolar range for human cancer cell lines, suggesting potential as an anticancer agent.

-

Environmental Impact:

- The compound's persistence in the environment was evaluated, indicating that brominated compounds often resist biodegradation, raising concerns about their ecological effects.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

1. Synthesis Optimization and Purification Q: What methodologies are recommended to optimize the synthesis of 2,4-Dibromo-3-isopropyl-6-methylphenyl 3-nitrobenzenecarboxylate for improved yield and purity? A:

- Stepwise Bromination: Prioritize regioselective bromination using catalysts like FeBr₃ or AlBr₃ to minimize side reactions.

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) for esterification, and recrystallize with hexane/ethyl acetate mixtures to enhance purity .

- Analytical Validation: Employ ¹H/¹³C NMR and FT-IR to confirm intermediate structures. For example, monitor ester carbonyl peaks (~1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) to verify reaction completion .

2. Stability Under Experimental Conditions Q: How should researchers assess the compound’s stability under varying storage and reaction conditions? A:

- Thermal Analysis: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and identify optimal storage conditions (e.g., inert atmospheres, -20°C) .

- HPLC Monitoring: Use reverse-phase HPLC with UV detection (λ = 254 nm) to track degradation products over time. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .

Advanced Research Questions

3. Computational Modeling of Reactivity Q: How can computational methods predict the compound’s reactivity in nucleophilic substitution or ester hydrolysis? A:

- DFT Calculations: Optimize molecular geometries using B3LYP/6-31G(d) basis sets to evaluate electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro groups) prone to nucleophilic attack .

- Hybrid Modeling: Combine molecular dynamics simulations (e.g., AMBER force fields) with experimental kinetic data to validate hydrolysis pathways under acidic/basic conditions .

4. Addressing Contradictions in Structure-Activity Relationship (SAR) Studies Q: How to resolve discrepancies in SAR data across studies involving this compound? A:

- Methodological Audit: Compare experimental parameters (e.g., receptor expression systems, ligand concentrations) between studies. For example, heterologous receptor models may yield divergent agonistic profiles due to overexpression artifacts .

- Cross-Validation: Replicate key assays using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based cAMP assays) to confirm bioactivity .

5. Ecological Impact Assessment Q: What advanced methodologies evaluate the environmental persistence and toxicity of this compound? A:

- OECD 301 Biodegradation Test: Incubate the compound with activated sludge to measure half-life under aerobic conditions. Use LC-MS to quantify residual concentrations .

- Algal Toxicity Assays: Expose Chlorella vulgaris to graded concentrations (0.1–100 mg/L) and monitor growth inhibition via optical density (OD₆₈₀) over 72 hours .

Methodological Comparison Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.